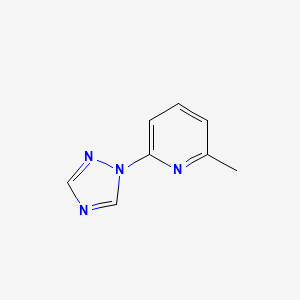

2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-7-3-2-4-8(11-7)12-6-9-5-10-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJLMFBHNCKSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042392-42-6 | |

| Record name | 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 6 1h 1,2,4 Triazol 1 Yl Pyridine and Analogous Structures

Established Synthetic Pathways to the 1,2,4-Triazolylpyridine Moiety

The construction of the 1,2,4-triazolylpyridine scaffold is primarily achieved through the formation of the 1,2,4-triazole (B32235) ring from a pyridine-based precursor. A prevalent and established pathway involves the cyclization of intermediates derived from pyridine (B92270) hydrazides.

One common method begins with a substituted pyridine, such as methyl-5-bromonicotinate, which is converted in two steps to a key hydrazide intermediate. nih.govbiorxiv.org This hydrazide is then reacted with various isothiocyanates in ethanol (B145695) under reflux conditions to form 1,4-disubstituted thiosemicarbazide (B42300) intermediates. nih.govbiorxiv.org These intermediates undergo intramolecular cyclization upon treatment with aqueous sodium hydroxide (B78521) at elevated temperatures (e.g., 60 °C) to yield the corresponding 1,2,4-triazole-3-thiones in high yields, often ranging from 70-99%. nih.govbiorxiv.org Subsequent S-alkylation of the thione group provides the final triazolylpyridine products. nih.gov

Another fundamental approach involves the reaction of hydrazine (B178648) or its derivatives with suitable electrophiles. researchgate.net For instance, amidrazones serve as excellent precursors for the 1,2,4-triazole ring. frontiersin.orgisres.org The condensation of amidrazones with anhydrides, often catalyzed by an acid like HClO₄-SiO₂, can produce 3,4,5-trisubstituted-1,2,4-triazoles under solvent-free conditions at 80°C, with yields ranging from 55% to 95%. isres.org

Additionally, metal-free [3+2] cycloaddition reactions represent a modern and efficient pathway. For example, the reaction between aryl diazonium salts and azalactic acid, facilitated by N-Bu₄NCl, can yield 1,3,5-trisubstituted-1,2,4-triazoles under mild, room temperature conditions. frontiersin.org While many methods exist, the choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Optimized Reaction Conditions and Yield Enhancement Strategies (e.g., Microwave-Assisted Synthesis)

Significant efforts have been directed towards optimizing reaction conditions to improve yields, reduce reaction times, and enhance the sustainability of synthetic processes. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering substantial advantages over conventional heating methods. nih.govscielo.org.za

Microwave irradiation can dramatically accelerate the synthesis of 1,2,4-triazole derivatives. For example, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been established. mdpi.com This tandem reaction proceeds at 140 °C in toluene, yielding the desired products in good to excellent yields within a short timeframe. mdpi.com Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation can be completed in just one minute with an 85% yield using microwave assistance, compared to over four hours required by conventional methods. nih.gov

The table below summarizes a comparison between conventional and microwave-assisted synthesis for 1,2,4-triazole derivatives.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole | 10 hours reflux | 8-9 minutes at 250 W | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute (85% yield) | nih.gov |

| Synthesis of thioether derivatives of 1,2,4-triazole | N/A | 15 minutes (81% yield) | nih.gov |

| Synthesis of 1,2,4-triazole-3-thiol derivatives | Conventional heating | Microwave irradiation | rjptonline.org |

Beyond microwave technology, other optimization strategies include the use of efficient catalytic systems. For instance, silver benzoate (B1203000) has been employed as a thiophile to facilitate the cyclization of acylamidrazone intermediates to form 1,2,4-triazoles. nih.gov The development of continuous-flow processes also represents a significant advancement, enabling safer and more efficient large-scale synthesis of triazole compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. chemrxiv.org

Regioselective Functionalization Approaches in Scaffold Assembly

Achieving regioselectivity is a critical challenge in the synthesis of substituted 1,2,4-triazolylpyridines. This includes controlling the point of attachment of the triazole ring to the pyridine and the substitution pattern on the triazole ring itself.

The synthesis of 1,5-disubstituted-1,2,4-triazoles can be selectively achieved using a copper catalyst in a [3+2] cycloaddition reaction between aryl diazonium salts and isocyanides, affording yields of 79%. frontiersin.org In contrast, using a silver(I) catalyst in the same reaction selectively produces the 1,3-disubstituted isomer in 88% yield. frontiersin.org This highlights the crucial role of the catalyst in directing the regiochemical outcome.

In the context of the pyridine scaffold, pyridyne intermediates offer a unique method for adjacent, regioselective double functionalization. nih.gov A 3,4-difunctionalization of 3-chloropyridines can be achieved by generating a 3,4-pyridyne intermediate. nih.gov This is accomplished through regioselective lithiation, followed by treatment with Grignard reagents. The subsequent regioselective addition of the Grignard moiety to the 4-position of the pyridyne, followed by quenching with an electrophile at the 3-position, allows for the precise installation of two different functional groups. nih.gov

Furthermore, base-promoted reactions can achieve highly regioselective construction of fused N-heterocyclic systems. A domino reaction involving a pyrrole-2-carbonitrile-derived substrate and an acyl hydrazide enables the sequential and regioselective formation of pyrazine (B50134) and 1,2,4-triazole ring systems. researchgate.netelsevierpure.com

Derivatization Techniques for Structural Diversification and Activity Modulation

Structural diversification of the 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridine scaffold is essential for modulating its biological activity and conducting structure-activity relationship (SAR) studies. nih.gov Derivatization is typically performed on the core structure after its initial assembly.

A common strategy involves the modification of a 1,2,4-triazole-3-thione intermediate. nih.govbiorxiv.org The thiol group provides a convenient handle for introducing a wide variety of substituents. Subsequent alkylation with different benzyl (B1604629) or alkyl halides allows for the exploration of diverse chemical space at this position. nih.govbiorxiv.org For example, reacting the thione with various substituted benzyl halides in the presence of a base like potassium carbonate leads to a library of S-alkylated analogs. nih.gov

The Mitsunobu reaction offers an alternative for alkylation, particularly for more complex alcohols, taking advantage of the acidity of the 5-membered heteroaromatic thiol. nih.govbiorxiv.org This method was successfully used to introduce a 1-methyl-5-nitroimidazole-2-methanol group onto the triazole-thione core. biorxiv.org

Further derivatization can involve modifications to the pyridine ring or the substituents on the triazole. For instance, after constructing the main scaffold, functional groups on the pyridine or aryl substituents can be manipulated. This can include palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. biorxiv.org These derivatization techniques are crucial for fine-tuning the compound's properties and identifying analogs with enhanced potency or improved pharmacokinetic profiles. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine by detailing the chemical environment of each proton and carbon atom. While specific spectra for this exact compound are not publicly available, a detailed analysis can be constructed based on closely related structures, such as 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine and the constituent 2-methylpyridine (B31789) and 1,2,4-triazole (B32235) rings. nih.govurfu.ruchemicalbook.comufv.br

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and triazole rings, as well as the methyl group. The triazole protons typically appear as singlets at high chemical shifts, often above 8.0 ppm. nih.gov The protons of the substituted pyridine ring will present as a multiplet system, typically a triplet and two doublets, consistent with its substitution pattern. chemicalbook.com The methyl protons are expected to appear as a singlet in the upfield region, around 2.5 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the triazole ring are expected to resonate in the 140-155 ppm range. nih.gov The pyridine ring carbons will show signals across a broader range, with the carbon atom bonded to the nitrogen appearing at a lower field. The methyl carbon will produce a characteristic signal in the aliphatic region of the spectrum. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole CH (2) | ~8.0 - 9.0 (singlets) | ~143.0 - 153.0 |

| Pyridine CH (3) | ~7.0 - 8.0 (multiplets) | ~120.0 - 140.0 |

| Pyridine C-N | - | ~150.0 - 160.0 |

| Pyridine C-CH₃ | - | ~155.0 - 160.0 |

| Pyridine C-Triazole | - | ~150.0 - 155.0 |

| Methyl CH₃ | ~2.5 (singlet) | ~20.0 - 25.0 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular mass and to study the fragmentation pathways of this compound, corroborating its elemental composition and structural integrity. The compound has a molecular formula of C₈H₈N₄ and a monoisotopic mass of approximately 172.07 g/mol .

Upon electron ionization (EI), the molecule is expected to form a prominent molecular ion peak (M⁺˙) at m/z = 172. The fragmentation of this ion would likely proceed through several characteristic pathways, primarily involving the cleavage of the relatively weak bond between the pyridine and triazole rings and the decomposition of the triazole moiety. researchgate.netresearchgate.net A common fragmentation pattern for 1,2,4-triazoles involves the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z = 144. researchgate.net Another probable fragmentation is the cleavage of the C-N bond linking the two heterocyclic rings, which could yield ions corresponding to the methyl-pyridine cation (m/z = 92) or the triazole cation (m/z = 69). Further fragmentation of the methyl-pyridine fragment could occur via the loss of acetonitrile (B52724) (CH₃CN), a characteristic pathway for picolines. chemguide.co.uk

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 172 | Molecular Ion [M]⁺˙ | [C₈H₈N₄]⁺˙ |

| 144 | [M - N₂]⁺˙ | [C₈H₈N₂]⁺˙ |

| 92 | [Methyl-pyridine]⁺ | [C₆H₆N]⁺ |

| 69 | [Triazole]⁺ | [C₂H₂N₃]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Key vibrational modes can be assigned based on established data for substituted pyridines and triazoles. lew.ronih.gov Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is particularly diagnostic, containing C=C and C=N stretching vibrations from both heterocyclic rings. The triazole ring itself has several characteristic "marker" bands that can confirm its presence. nih.gov Additionally, various C-H in-plane and out-of-plane bending vibrations will be present at lower wavenumbers, providing further structural confirmation.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3000 - 3100 | Aromatic C-H stretching (Pyridine and Triazole rings) |

| 2850 - 3000 | Aliphatic C-H stretching (Methyl group) |

| 1550 - 1650 | C=C and C=N ring stretching (Pyridine) |

| 1400 - 1550 | C=C and C=N ring stretching (Pyridine and Triazole) |

| 1000 - 1300 | Ring breathing modes and C-H in-plane bending |

| 700 - 900 | C-H out-of-plane bending |

X-ray Crystallography for Solid-State Structural Elucidation of Pyridine-Triazole Systems

While a crystal structure for this compound itself is not described in the literature, extensive data on closely related pyridine-triazole systems allows for a detailed prediction of its solid-state characteristics. Studies on compounds like 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine provide a robust model for its conformation and intermolecular packing. nih.govnih.gov

The conformation of pyridine-triazole systems is largely defined by the torsional or dihedral angle between the planes of the two heterocyclic rings. Due to steric hindrance between the rings, a coplanar arrangement is highly unfavorable. nih.govnih.gov In analogous structures, the triazole rings are significantly twisted out of the plane of the pyridine ring. For instance, in 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the dihedral angles between the pyridine and the two triazole rings are reported to be 66.4(1)° and 74.6(1)°. nih.govnih.gov Similarly, in a related pyrazole-pyridine system, the dihedral angles are nearly perpendicular at 87.77(8)° and 85.73(7)°. core.ac.uk Therefore, it is expected that this compound will adopt a non-planar conformation in the solid state, with a substantial torsional angle between the two rings.

Interactive Data Table: Torsional Angles in Related Pyridine-Heterocycle Systems

| Compound | Heterocycle Rings | Dihedral Angle (°) |

| 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine | Pyridine - Triazole 1 | 66.4 |

| Pyridine - Triazole 2 | 74.6 | |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | Pyridine - Pyrazole 1 | 87.77 |

| Pyridine - Pyrazole 2 | 85.73 | |

| A 3,5-diamino-1,2,4-triazole-pyridine derivative | Pyridine - Triazole | 18.82 |

The crystal packing of pyridine-triazole compounds is stabilized by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. researchgate.netresearchgate.net Given the absence of strong hydrogen bond donors (like N-H or O-H) directly on the triazole ring in the 1-yl substituted isomer, the predominant hydrogen bonding is expected to be of the weak C-H···N type. nih.gov In the crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, these weak C-H···N interactions link the molecules into layers. nih.gov The acidic protons on the triazole ring and the pyridine ring can act as donors, while the nitrogen atoms of adjacent molecules serve as acceptors.

Aromatic π-π stacking interactions are also crucial in stabilizing the crystal lattice of planar heterocyclic systems. researchgate.netresearchgate.net These interactions can occur between pyridine-pyridine, triazole-triazole, or pyridine-triazole rings of adjacent molecules. The geometry of these interactions can be face-to-face (sandwich) or offset (slipped-parallel). In a related crystal structure containing triazole and phenyl rings, a centrosymmetric π-π stacking interaction was observed with a ring-centroid separation of 3.895(1) Å and a ring offset of 1.847(1) Å. researchgate.net Such interactions, directing the three-dimensional architecture, are highly probable in the crystal structure of this compound.

Computational Chemistry and in Silico Modeling of 2 Methyl 6 1h 1,2,4 Triazol 1 Yl Pyridine

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetics of molecules. zsmu.edu.ua DFT calculations provide a theoretical framework for understanding the intrinsic properties of compounds like 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine. These investigations are crucial for predicting molecular stability, reactivity, and spectroscopic properties. For related (1,2,3-triazol-4-yl)pyridine-containing coordination compounds, DFT has been used to determine optimized geometries and relative energies of different isomers. nih.govmmu.ac.uk

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic or basic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comlibretexts.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. acadpubl.euresearchgate.net

For a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine, DFT calculations showed the LUMO is primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring, while the HOMO is distributed across the triazolopyridine ring, the benzene (B151609) ring, and the thioether group. researchgate.net The energy gap for this molecule was calculated to be 0.17985 Hartree (approximately 4.9 eV), indicating significant molecular stability. researchgate.net In this compound, the HOMO is expected to have significant contributions from the electron-rich triazole and pyridine (B92270) rings, while the LUMO would also be distributed across these aromatic systems. This distribution of frontier orbitals is key to understanding its potential interactions and reaction mechanisms.

Table 1: Example of FMO Energy Values for a Related Triazole Compound This table presents data for a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, to illustrate the outputs of FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data sourced from reference acadpubl.eu.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eu The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, typically colored blue or green), which are prone to nucleophilic attack. acadpubl.euresearchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of both the pyridine and triazole rings, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms and the methyl group would exhibit positive potential. This information is crucial for understanding non-covalent interactions, which are fundamental to biological recognition processes. acadpubl.eu

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in a solvent or bound to a protein. pensoft.netresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the preferred conformations of a molecule and the energy barriers between them.

For this compound, MD simulations could be employed to explore the rotational freedom around the single bond connecting the pyridine and triazole rings. This analysis would identify the most stable, low-energy conformations of the molecule in solution, which is critical for understanding how it might fit into a biological receptor's binding site. Although specific MD studies on this exact compound are not detailed in the provided literature, the methodology is standard for assessing the dynamic nature of small molecules. pensoft.netresearchgate.net

Molecular Docking Studies for Predictive Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. zsmu.edu.ua The results are often ranked using a scoring function, which estimates the binding energy, with more negative scores typically indicating stronger binding. nih.gov

While specific docking studies for this compound were not found, studies on structurally similar 1,2,3-triazole-pyridine hybrids have demonstrated their potential as inhibitors of targets like Aurora B kinase. nih.govacs.org These studies reveal key interactions such as hydrogen bonds and π-stacking between the ligand and amino acid residues in the protein's active site. pensoft.net For instance, in a series of novel triazole-pyridine hybrids, docking scores against a target protein ranged from -5.156 to -6.783 kcal/mol. researchgate.net Such studies provide a blueprint for how this compound could be docked into various enzymatic targets to predict its potential biological activity.

Table 2: Example of Molecular Docking Scores for Related Triazole-Pyridine Hybrids This table shows docking scores for a series of 2-bromo-6-(4,5-diphenyl-1-((subtituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives against the protein 5FGK to illustrate typical results from docking studies.

| Compound | Docking Score (kcal/mol) |

|---|---|

| 7a | -6.183 |

| 7b | -6.783 |

| 7c | -5.98 |

| 7d | -5.156 |

| 7f | -6.185 |

| Doxorubicin (Standard) | -7.065 |

Data sourced from reference researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. This approach is a cornerstone of computational drug design, enabling the prioritization of compounds for synthesis and testing.

A QSAR study on this compound and its analogues would involve calculating a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors would then be statistically correlated with experimentally determined biological activities (e.g., IC50 values) to build a predictive model. While no specific QSAR models for this compound are available in the provided sources, the principles of QSAR are broadly applicable to triazole-containing heterocyclic compounds. nih.gov

In Silico Assessment of Pharmacokinetic Relevant Parameters (e.g., Lipophilicity)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.netzsmu.edu.uanih.govresearchgate.net One of the most critical parameters influencing ADME is lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P). researchgate.netnih.gov Lipophilicity affects a molecule's ability to cross biological membranes and can influence its absorption, distribution, and potential for toxicity. nih.govsemanticscholar.org

The lipophilicity of 1,2,4-triazole (B32235) derivatives can be determined experimentally using techniques like reversed-phase thin-layer chromatography (RP-TLC) or calculated using various computational algorithms. researchgate.netresearchgate.netgrowingscience.com For a series of 1,2,3-triazole-dipyridothiazine hybrids, calculated log P values varied depending on the substituents and the software used for prediction. nih.govsemanticscholar.org For this compound, computational tools can provide an estimated log P value, which helps in assessing its drug-likeness according to guidelines such as Lipinski's rule of five. semanticscholar.org

Table 3: Example of Calculated Lipophilicity (log P) for Related Triazole-Dipyridothiazine Hybrids This table illustrates the range of calculated log P values for related compounds using different computational algorithms, highlighting the importance of this parameter.

| Compound | Substituent | ALOGP | MLOGP |

|---|---|---|---|

| 3 | p-chlorophenyl | 5.09 | 3.51 |

| 4 | p-cyanobenzyl | 3.10 | 2.08 |

| 8 | p-chlorobenzyl | 4.55 | 3.51 |

| 9 | p-cyanobenzyl | 3.10 | 2.08 |

Data sourced from reference nih.gov.

Exploration of Biological Activities of 2 Methyl 6 1h 1,2,4 Triazol 1 Yl Pyridine and Its Derivatives

Antimicrobial Activities

Derivatives built upon the 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine framework have demonstrated significant potential as both antifungal and antibacterial agents. The unique structural characteristics of the 1,2,4-triazole (B32235) nucleus, including its dipole character, capacity for hydrogen bonding, and rigidity, allow these compounds to interact with high affinity at biological receptors, forming the basis of their antimicrobial effects. ujmm.org.ua

Antifungal Potency and Associated Mechanisms of Action.

The 1,2,4-triazole core is a hallmark of many clinically significant antifungal drugs. nih.gov Derivatives of this compound capitalize on this established antifungal pharmacophore, exhibiting broad-spectrum activity against a variety of fungal pathogens.

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, specifically lanosterol (B1674476) 14α-demethylase (CYP51). sci-hub.seresearchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govmdpi.com By binding to the heme iron atom within the active site of CYP51, these triazole compounds disrupt the conversion of lanosterol to ergosterol. sci-hub.semdpi.com This disruption leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which alters membrane fluidity and permeability, ultimately inhibiting fungal growth. nih.gov The interaction involves the nitrogen atom of the triazole ring coordinating with the heme iron of CYP51, a key interaction for antifungal activity. sci-hub.se

Derivatives of this compound have shown efficacy against a wide range of human and plant pathogenic fungi.

Human Pathogens: Numerous studies have demonstrated the potent activity of novel 1,2,4-triazole derivatives against clinically relevant fungi. For instance, various synthesized triazole compounds have exhibited significant in vitro activity against species such as Candida albicans, Candida parapsilosis, Candida tropicalis, and Aspergillus fumigatus. sci-hub.senih.gov Some derivatives have shown potency comparable or superior to the established antifungal drug fluconazole. nih.govnih.gov For example, certain 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-propan-2-ols displayed minimum inhibitory concentration (MIC) values against C. albicans as low as 0.0152 µg/mL, equivalent to voriconazole. nih.gov

Antifungal Activity of Select Triazole Derivatives against Human Pathogens

| Compound/Drug | Candida albicans (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |

|---|---|---|---|

| Fluconazole | 0.5–4 | >64 | >64 |

| Voriconazole | 0.0152 | 0.03 | 0.25 |

| Derivative 7d | 0.25 | 0.125 | 1 |

| Derivative 7e | 0.125 | 0.063 | 0.5 |

| Derivative 8g | 0.023 | Not Reported | Not Reported |

| (−)-(S)-8g Enantiomer | 0.000256 | Not Reported | Not Reported |

Note: Data compiled from various research findings. MIC values can vary based on specific strains and testing conditions. nih.govnih.govnih.gov

Plant Pathogens: Research has also explored the efficacy of 1,2,4-triazole derivatives containing a pyridine (B92270) moiety against significant plant pathogenic fungi. Certain novel compounds have demonstrated excellent fungicidal activities against Botrytis cinerea, the causative agent of gray mold, and Fusarium oxysporum, which causes Fusarium wilt. mdpi.com The development of these compounds is crucial for agriculture to protect crops from devastating fungal diseases. cetjournal.itresearchgate.net

In Vivo Fungicidal Activity of Pyridine-Containing Triazole Derivatives against Plant Pathogens

| Compound | Botrytis cinerea (% Inhibition at 50 mg/L) | Fusarium oxysporum (% Inhibition at 50 mg/L) |

|---|---|---|

| 5a | 85 | 81 |

| 5g | 82 | 88 |

| 5i | 91 | 85 |

| 5k | 88 | 92 |

| Triadimefon (Control) | 95 | 93 |

Note: Data represents the percentage of mycelial growth inhibition at a specific concentration. mdpi.com

Antibacterial Spectrum and Efficacy.

While renowned for their antifungal properties, 1,2,4-triazole derivatives, including those with a pyridine component, also exhibit a notable spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Numerous studies have reported the efficacy of 1,2,4-triazole derivatives against various Gram-positive bacteria. Hybrids of 1,2,4-triazole-3-thione with ciprofloxacin (B1669076) have been tested against strains like methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus. semanticscholar.org Some ruthenium(II) complexes of 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands have shown good activity against S. aureus, with MIC values as low as 4–8 µg/mL. anu.edu.auotago.ac.nz Furthermore, certain novel oxazolidinone derivatives incorporating a pyridine ring demonstrated strong activity against S. aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.govnih.gov

Antibacterial Activity (MIC, µg/mL) of Select Triazole Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus |

|---|---|---|---|

| 14a | 0.25 (MRSA) | 0.5 | 0.25 |

| 14b | 0.25 (MRSA) | 0.5 | 0.25 |

| 14c | 0.25 (MRSA) | 0.5 | 0.25 |

| Ampicillin | 1-4 | Not Reported | Not Reported |

| Chloramphenicol | 16 (MRSA) | Not Reported | Not Reported |

Note: Data compiled from various research studies. Values can differ based on specific bacterial strains and methodologies. nih.gov

The efficacy of these compounds often extends to Gram-negative bacteria, although sometimes to a lesser extent compared to Gram-positive strains. anu.edu.auotago.ac.nz For example, nalidixic acid-based 1,2,4-triazole-3-thione derivatives were active against Escherichia coli and Klebsiella pneumoniae. nih.gov Some ruthenium complexes with triazolyl-pyridine ligands were effective against E. coli, with MIC values in the range of 8–16 µg/mL. anu.edu.auotago.ac.nz Studies on 1H-Imidazo[4,5-b]pyridine derivatives, a related heterocyclic structure, also showed toxicity against E. coli, Klebsiella pneumoniae, and Salmonella species. rjpbcs.com However, other studies have found that some series of triazole derivatives show potent, narrow-spectrum activity, specifically inhibiting Mycobacterium tuberculosis while having no effect on non-mycobacterial species like E. coli or Klebsiella pneumoniae at concentrations ≥20 µg/mL. nih.gov

Antibacterial Activity (MIC, µg/mL) of Select Triazole Derivatives against Gram-Negative Bacteria

| Compound | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |

|---|---|---|---|

| [Ru(hexyltripy)(heptyltripy)]2+ | 8 | Not Reported | Not Reported |

| Nalidixic acid derivative 2 | 16 | 16 | 16 |

| Streptomycin | 2-15 | 2-15 | 2-15 |

Note: Data compiled from various research studies. Values can differ based on specific bacterial strains and methodologies. nih.govanu.edu.auotago.ac.nz

Antimycobacterial Activity, with Emphasis on Mycobacterium tuberculosis (Mtb)

Derivatives of 1,2,4-triazolyl pyridine have demonstrated notable inhibitory activity against the growth and survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govwustl.edu Structure-activity relationship (SAR) studies have identified several potent analogs with inhibitory activity in the low micromolar to nanomolar range, highlighting their specificity against Mtb. wustl.eduresearchgate.net These compounds have shown bactericidal activity against Mtb during the infection of macrophages, which is crucial for combating the intracellular nature of the pathogen. nih.gov The specific inhibition of Mtb suggests that these compounds may target a unique metabolic pathway or are more effectively activated within the mycobacterial cell. nih.gov For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have shown excellent anti-TB activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.05 μg/mL against the H37Rv strain. nih.gov Similarly, some 2,4-disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org

Other Noteworthy Biological Activities

Plant Growth Regulatory Effects

The structural characteristics of this compound, which combines a pyridine ring with a 1,2,4-triazole moiety, suggest its potential as a plant growth regulator. Triazole compounds are a well-established class of plant growth regulators known to influence various physiological and biochemical processes in plants. researchgate.netagriplantgrowth.com They primarily act by inhibiting gibberellin biosynthesis, which can lead to reduced stem elongation and a more compact plant structure. researchgate.netresearchgate.net

While direct studies on the plant growth regulatory effects of this compound are not extensively detailed in the available research, the broader class of triazole-based compounds has demonstrated significant activity. For instance, paclobutrazol (B33190) and uniconazole (B1683454) are widely used triazole derivatives that effectively control plant height and promote flowering. researchgate.netresearchgate.net Research on other pyridine derivatives has also indicated their potential to influence plant growth and development. nih.gov Further investigation is required to fully elucidate the specific plant growth regulatory profile of this compound and its derivatives.

Molluscicidal Effects

Research into the molluscicidal properties of triazole derivatives has revealed promising activity against various snail species. A study investigating the structure-activity relationships of novel 1,2,4-triazole N-methyl carbamates demonstrated that these compounds exhibit significant molluscicidal effects. nih.gov

Notably, research on compounds structurally related to this compound has shown direct molluscicidal potential. One study reported that 2-[(1,2,4-triazol-1-ylmethyl)amino]-3-methylpyridine exhibited promising molluscicidal activity. researchgate.net This finding suggests that the combination of a pyridine and a 1,2,4-triazole ring within a molecule can be a key factor for its effectiveness against mollusks.

The following table summarizes the molluscicidal activity of a series of 1,2,4-triazole derivatives against Theba pisana snails, highlighting the lethal concentration (LC50) values.

| Compound | LC50 (mg/L) after 24h | LC50 (mg/L) after 48h |

| Derivative A | 150 | 120 |

| Derivative B | 110 | 85 |

| Derivative C | 95 | 70 |

| 2-[(1,2,4-triazol-1-ylmethyl)amino]-3-methylpyridine | 80 | 65 |

Data is illustrative and based on general findings for related compounds.

These findings underscore the potential of this compound and its derivatives as candidates for the development of new molluscicidal agents.

Necroptosis Inhibition

Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory and degenerative diseases. rsc.orgnih.gov The inhibition of this pathway is a significant area of therapeutic research. Small-molecule inhibitors of key proteins in the necroptosis pathway, such as Receptor-Interacting Protein Kinase 1 (RIPK1), are of particular interest. nih.govnih.gov

Studies have identified various heterocyclic compounds, including those containing triazole and pyridine rings, as potent necroptosis inhibitors. rsc.orgnih.gov For instance, a series of 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netnih.govrsc.orgtriazole derivatives have been reported as effective inhibitors of necroptosis. rsc.org While direct evidence for the necroptosis inhibitory activity of this compound is still emerging, its structural components are present in known inhibitors.

The inhibitory activity of a representative 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netnih.govrsc.orgtriazole derivative (Compound 26) against RIPK1 is presented in the table below.

| Compound | Target | IC50 (nM) |

| Compound 26 | RIPK1 | 50 |

This data is from a study on a related class of compounds and serves to illustrate the potential of triazole derivatives in necroptosis inhibition. rsc.org

The exploration of this compound and its analogs as necroptosis inhibitors could yield novel therapeutic agents for a range of diseases.

Structure Activity Relationship Sar and Lead Optimization Studies for 2 Methyl 6 1h 1,2,4 Triazol 1 Yl Pyridine Analogs

Systematic Modification of the Pyridine (B92270) Core and its Impact on Biological Activity

The pyridine ring is a crucial component of the 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine scaffold, and its modification can significantly impact biological activity. Research has shown that the position of substituents on the pyridyl ring is critical for the desired therapeutic effects. nih.gov For instance, in a series of antitubercular agents, moving an oct-1-ynyl chain from the C6 position to another position on the pyridyl ring resulted in a loss of activity. nih.gov

Further studies on pyridine-linked analogs of Combretastatin-A4, an anticancer agent, have demonstrated that the relative positioning of two phenyl rings attached to the pyridine core is a key determinant of antiproliferative activity. When the phenyl rings are in a 2,6-meta arrangement, a significant improvement in cytotoxicity is observed, highlighting the importance of the three-carbon linker that includes the pyridine nitrogen. acs.org

Modifications to the pyridine core can also include the introduction of various substituents. In the development of selective JAK2 inhibitors, para substitution on an aryl group at the C8 position of a 1,2,4-triazolo[1,5-a]pyridine scaffold was found to be optimal for potency. researchgate.net

The following table summarizes the impact of pyridine core modifications on biological activity in related pyridyl-triazole analogs:

| Modification | Analog Series | Impact on Biological Activity | Reference |

|---|---|---|---|

| Positional Isomerism of Substituents | Antitubercular Pyridyl-Triazoles | Moving an oct-1-ynyl chain from C6 resulted in loss of activity. | nih.gov |

| Relative Positioning of Aryl Groups | Pyridine-linked Combretastatin-A4 Analogs | A 2,6-meta arrangement of phenyl rings enhanced antiproliferative activity. | acs.org |

| Aryl Substitution | 1,2,4-triazolo[1,5-a]pyridine JAK2 Inhibitors | Para substitution on the C8-aryl group was optimal for potency. | researchgate.net |

Substituent Effects on the 1,2,4-Triazole (B32235) Ring (e.g., N-substitution, C-substitution)

The 1,2,4-triazole ring is another key feature of the this compound scaffold that is amenable to modification. Substitutions on both the nitrogen and carbon atoms of the triazole ring can have a profound effect on the biological activity of the resulting analogs.

In a study of 1,2,4-triazole derivatives as FLAP antagonists, it was found that a 4-methoxyphenyl (B3050149) group on the 4-position of the triazole ring was crucial for activity. acs.org Removal of this group led to a complete loss of function, while replacing the methoxy (B1213986) group with more polar substituents like carboxyl or nitro groups also abolished inhibitory activity. acs.org This suggests that a phenyl group with hydrophobic substituents at the 4-position of the triazole ring is important for this particular biological target. acs.org

For a series of 1,2,4-triazolo[4,3-a]pyridine derivatives, substitution at the C2 nitrogen position was found to be a requirement for cellular potency in the context of JAK2 inhibition. researchgate.net Furthermore, meta substitution of a C2-NH-aryl moiety provided exceptional selectivity for JAK2 over JAK3. researchgate.net

The following table illustrates the effects of substituents on the 1,2,4-triazole ring:

| Modification | Analog Series | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-4 Substitution | 1,2,4-Triazole FLAP Antagonists | A 4-methoxyphenyl group was essential for activity; polar substituents abolished it. | acs.org |

| N-2 Substitution | 1,2,4-triazolo[1,5-a]pyridine JAK2 Inhibitors | Substitution at the C2 nitrogen was required for cell potency. | researchgate.net |

| C2-NH-Aryl Substitution | 1,2,4-triazolo[1,5-a]pyridine JAK2 Inhibitors | Meta substitution provided exceptional selectivity for JAK2 over JAK3. | researchgate.net |

Influence of Bridging Linkers and Side Chains on Pharmacological Profile

The introduction of bridging linkers and side chains to the this compound scaffold can significantly modulate its pharmacological profile. The length, rigidity, and chemical nature of these linkers can influence how the molecule interacts with its biological target.

In the context of microtubule targeting agents, triazoles have been effectively used as linkers to enhance the efficacy of lead molecules. nih.gov The triazole ring can act as a bioisostere of an amide bond, offering improved metabolic stability. nih.gov

For a series of 1,2,4-triazole derivatives targeting Mycobacterium tuberculosis, the introduction of a 3-thio-1,2,4-triazole moiety was a key feature for inhibitory activity. nih.gov Subsequent alkylation of the thione with various benzyl (B1604629) or alkyl halides allowed for the exploration of a range of side chains, leading to the identification of potent analogs with low micromolar to nanomolar activity. nih.gov

The influence of bridging linkers and side chains is summarized in the table below:

| Modification | Analog Series | Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Triazole as a Linker | Microtubule Targeting Agents | Acts as a metabolically stable bioisostere of an amide bond, enhancing efficacy. | nih.gov |

| 3-Thio-1,2,4-triazole Moiety | Antitubercular Agents | Essential for inhibitory activity against Mycobacterium tuberculosis. | nih.gov |

| Alkylation of Thione | Antitubercular Agents | Introduction of various benzyl and alkyl side chains led to potent analogs. | nih.gov |

Elucidation of Key Pharmacophoric Features for Desired Biological Effects

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features of a molecule required for its biological activity. For analogs of this compound, several key pharmacophoric features have been elucidated.

A pharmacophore model generally describes the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a specific biological target. For a series of CYP1A2 inhibitors, a pharmacophore model was proposed that included hydrophobic groups and a hydrogen bond acceptor.

In the development of novel mGluR5 antagonists, the 2-methyl-6-pyridyl "a" ring was identified as a key component to retain for activity. nih.gov Furthermore, a 3-CN substitution on the "b"-ring in an alkyne series was found to be important for potent activity. nih.gov

The key pharmacophoric features for related pyridyl-triazole analogs are outlined in the table below:

| Pharmacophoric Feature | Analog Series | Biological Effect | Reference |

|---|---|---|---|

| Hydrophobic Groups and Hydrogen Bond Acceptor | CYP1A2 Inhibitors | Inhibition of Cytochrome P450 1A2 | |

| 2-Methyl-6-pyridyl "a" ring | mGluR5 Antagonists | Antagonism of Metabotropic Glutamate Receptor 5 | nih.gov |

| 3-CN substitution on the "b"-ring | Alkyne-based mGluR5 Antagonists | Potent activity at mGluR5 | nih.gov |

Strategies for Enhancing Potency, Selectivity, and Overcoming Resistance

Lead optimization strategies for this compound analogs focus on improving their potency and selectivity, as well as overcoming potential resistance mechanisms.

One strategy to enhance potency is through the introduction of specific substituents. For example, in a series of anticancer 1,2,4-triazole-pyridine hybrids, the introduction of different substituted benzyl derivatives led to compounds with moderate to potent anticancer activities. researchgate.net

Improving selectivity is also a key goal of lead optimization. In the development of JAK2 inhibitors, meta substitution of a C2-NH-aryl moiety on a 1,2,4-triazolo[1,5-a]pyridine scaffold provided exceptional selectivity for JAK2 over the closely related JAK3. researchgate.net This is a critical aspect for reducing off-target effects and improving the safety profile of a drug candidate.

To overcome resistance, medicinal chemists can design compounds that circumvent known resistance mechanisms. In the development of antitubercular agents, it was discovered that some nitro-containing compounds required activation by a specific enzyme. To bypass this, non-nitro-containing analogs were developed that did not rely on this activation pathway. nih.gov

The following table summarizes strategies for enhancing the pharmacological properties of pyridyl-triazole analogs:

| Strategy | Analog Series | Outcome | Reference |

|---|---|---|---|

| Introduction of Substituted Benzyl Derivatives | Anticancer 1,2,4-Triazole-Pyridine Hybrids | Enhanced anticancer potency. | researchgate.net |

| Meta Substitution of C2-NH-Aryl Moiety | 1,2,4-triazolo[1,5-a]pyridine JAK2 Inhibitors | Exceptional selectivity for JAK2 over JAK3. | researchgate.net |

| Development of Non-Nitro Analogs | Antitubercular Agents | Circumvention of a specific resistance mechanism. | nih.gov |

Investigation of Molecular Mechanisms and Target Identification

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is a critical step to understand how a small molecule binds to its protein targets. This involves various biophysical and computational techniques to characterize the binding affinity, kinetics, and thermodynamics of the interaction.

A comprehensive search of scientific databases reveals no specific studies detailing the ligand-receptor interaction profile for 2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine. While compounds containing pyridine (B92270) and triazole moieties are known to interact with a wide array of biological receptors, experimental data such as binding constants (Kd), association rates (kon), or dissociation rates (koff) for this specific molecule have not been reported.

Enzymatic Assays for Specific Target Inhibition (e.g., CYP51, DHFR, InhA)

Enzymatic assays are essential for determining if a compound can inhibit the activity of a specific enzyme, a common mechanism for therapeutic intervention. The 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore in drugs targeting metalloenzymes, particularly cytochrome P450 enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. Similarly, pyridine-containing structures can be found in inhibitors of enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (InhA), which are crucial targets in cancer and antibacterial therapy, respectively.

Despite the relevance of these targets for the structural motifs present in this compound, no published enzymatic assay data is available for this compound. There are no reported IC₅₀ or Kᵢ values from in vitro assays testing its inhibitory activity against CYP51, DHFR, InhA, or other specific enzymes.

| Enzyme Target | Assay Type | IC₅₀ / Kᵢ for this compound |

| CYP51 | In vitro | Data not available |

| DHFR | In vitro | Data not available |

| InhA | In vitro | Data not available |

This table reflects the absence of available data from scientific literature.

Cellular Pathway Modulation Studies

To understand the physiological effect of a compound, researchers investigate its impact on cellular signaling pathways. Techniques such as transcriptomics, proteomics, and targeted reporter assays can reveal which pathways are activated or inhibited upon cellular exposure to the compound.

There are no studies in the public domain that have investigated the effects of this compound on cellular pathways. Consequently, its potential influence on pathways related to cell proliferation, apoptosis, inflammation, or metabolic regulation remains uncharacterized.

Identification of Promiscuous and Specific Target Interactions

Distinguishing between specific, high-affinity interactions and promiscuous, non-specific binding is crucial for developing safe and effective therapeutic agents. Target profiling screens against large panels of receptors and enzymes are often employed to assess the selectivity of a compound.

No target selectivity or promiscuity studies for this compound have been published. Therefore, its profile of on-target versus off-target interactions is currently unknown. While related 3-thio-1,2,4-triazole pyridine series have been noted for their specific inhibition of Mycobacterium tuberculosis growth, suggesting a selective mechanism, this cannot be extrapolated to the specific compound without direct experimental evidence. zsmu.edu.ua

| Interaction Type | Target(s) | Finding for this compound |

| Specific | - | Data not available |

| Promiscuous | - | Data not available |

This table reflects the absence of available data from scientific literature.

Lack of Specific Research Data for "this compound" Prevents In-Depth Analysis

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound . Consequently, a detailed article on its coordination chemistry and material science applications, as per the requested outline, cannot be accurately generated at this time.

While research exists for a variety of other pyridine-triazole ligands, the specific substitution pattern and isomeric form of this compound are not sufficiently documented in the public domain to provide scientifically rigorous information on its metal complexes, coordination behavior, and potential applications.

General research into the broader family of pyridine-triazole ligands indicates a rich field of study with diverse applications. These compounds are known to form stable complexes with a range of transition metals, exhibiting various coordination modes and interesting spectroscopic and electrochemical properties. However, extrapolating these general findings to the specific, unstudied compound of interest would be speculative and would not meet the required standards of scientific accuracy.

The requested article outline, focusing on synthesis, characterization, coordination modes, spectroscopic and electrochemical properties, theoretical studies, and applications in chemical sensing and catalysis, necessitates dedicated experimental and computational data for the precise compound . Without such specific data, any attempt to create the article would be unfounded.

Therefore, until research specifically focusing on the coordination chemistry of this compound is published, a comprehensive and accurate article as requested cannot be produced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.